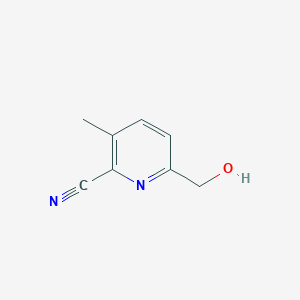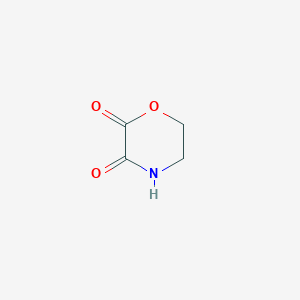
6-(Hydroxymethyl)-3-methylpyridine-2-carbonitrile
Vue d'ensemble
Description
6-(Hydroxymethyl)-3-methylpyridine-2-carbonitrile, also known as 6-HMPC, is a chemical compound that has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. 6-HMPC is a derivative of pyridine and has been used in various fields of study, including medicinal chemistry, organic synthesis, and biochemistry.
Applications De Recherche Scientifique
6-(Hydroxymethyl)-3-methylpyridine-2-carbonitrile has been used in various fields of scientific research, including medicinal chemistry, organic synthesis, and biochemistry. In medicinal chemistry, 6-(Hydroxymethyl)-3-methylpyridine-2-carbonitrile has been used as a building block for the synthesis of various compounds that have potential therapeutic applications. In organic synthesis, 6-(Hydroxymethyl)-3-methylpyridine-2-carbonitrile has been used as a starting material for the synthesis of various compounds. In biochemistry, 6-(Hydroxymethyl)-3-methylpyridine-2-carbonitrile has been used as a reagent in various biochemical reactions.
Mécanisme D'action
The mechanism of action of 6-(Hydroxymethyl)-3-methylpyridine-2-carbonitrile is not yet fully understood. However, it is believed that 6-(Hydroxymethyl)-3-methylpyridine-2-carbonitrile may act as a proton donor in certain biochemical reactions. It is also believed that 6-(Hydroxymethyl)-3-methylpyridine-2-carbonitrile may act as a nucleophile in certain biochemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(Hydroxymethyl)-3-methylpyridine-2-carbonitrile are not yet fully understood. However, it is believed that 6-(Hydroxymethyl)-3-methylpyridine-2-carbonitrile may have both positive and negative effects on various biochemical and physiological processes. For example, 6-(Hydroxymethyl)-3-methylpyridine-2-carbonitrile has been shown to inhibit the growth of certain cancer cells, suggesting that it may have anti-cancer properties. On the other hand, 6-(Hydroxymethyl)-3-methylpyridine-2-carbonitrile has also been shown to have toxic effects on certain cell lines, suggesting that it may be toxic in certain contexts.
Avantages Et Limitations Des Expériences En Laboratoire
6-(Hydroxymethyl)-3-methylpyridine-2-carbonitrile has several advantages for use in laboratory experiments. For example, 6-(Hydroxymethyl)-3-methylpyridine-2-carbonitrile is readily available and can be easily synthesized in high yields. Additionally, 6-(Hydroxymethyl)-3-methylpyridine-2-carbonitrile is relatively stable and can be stored for long periods of time without significant degradation. However, 6-(Hydroxymethyl)-3-methylpyridine-2-carbonitrile also has several limitations for use in laboratory experiments. For example, 6-(Hydroxymethyl)-3-methylpyridine-2-carbonitrile is toxic and can be hazardous to handle. Additionally, 6-(Hydroxymethyl)-3-methylpyridine-2-carbonitrile can react with certain compounds and may interfere with certain biochemical reactions.
Orientations Futures
The potential future directions for 6-(Hydroxymethyl)-3-methylpyridine-2-carbonitrile research include further investigation into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research into the synthesis of 6-(Hydroxymethyl)-3-methylpyridine-2-carbonitrile and its derivatives is needed in order to develop more efficient and cost-effective synthesis methods. Finally, further research into the toxicity of 6-(Hydroxymethyl)-3-methylpyridine-2-carbonitrile and its derivatives is needed in order to develop safe and effective methods of handling and using the compound.
Propriétés
IUPAC Name |
6-(hydroxymethyl)-3-methylpyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-2-3-7(5-11)10-8(6)4-9/h2-3,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXTXWLPRNUEIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)CO)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10720909 | |
| Record name | 6-(Hydroxymethyl)-3-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10720909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
863548-57-6 | |
| Record name | 6-(Hydroxymethyl)-3-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10720909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(Prop-2-yn-1-yl)benzo[d]oxazol-2-amine](/img/structure/B3331819.png)






![6-[(2-chloro-4-pyridinyl)oxy]-1-Naphthalenecarboxylic acid](/img/structure/B3331860.png)


![Tert-butyl 1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3331915.png)


